1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Overview
Description
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is a complex organic compound that features a piperidine ring, an imidazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Imidazole Moiety: The imidazole group is attached through a condensation reaction with an imidazole derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with biological targets.
Pharmacology: The compound is investigated for its effects on various physiological pathways and its potential as a drug candidate.
Biological Studies: It is used in research to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine: Lacks the imidazole moiety.
1-[1-[2-(4-bromophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and chlorophenyl groups allows for diverse interactions with biological targets, making it a compound of significant interest in research.
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4/c1-23(15-19-21-9-10-22-19)13-17-3-2-11-24(14-17)12-8-16-4-6-18(20)7-5-16/h4-7,9-10,17H,2-3,8,11-15H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEINLOHDLPQOSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)CC3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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